Specific Scientific Field: Organic Chemistry
Comprehensive and Detailed Summary of the Application: Diethylaluminium cyanide is used for the stoichiometric hydrocyanation of α,β-unsaturated ketones . The purpose of this reaction is to generate alkylnitriles, which are precursors to amines, amides, carboxylic acids esters, and aldehydes .
Detailed Description of the Methods of Application or Experimental Procedures: Diethylaluminium cyanide was originally generated by treatment of triethylaluminium with a slight excess of hydrogen cyanide . The product is typically stored in ampoules because it is highly toxic . It dissolves in toluene, benzene, hexane, and isopropyl ether .
Thorough Summary of the Results or Outcomes Obtained: The reaction is influenced by the basicity of the solvent . This effect arises from the Lewis acidic qualities of the reagent . The outcome of this reaction is the generation of alkylnitriles .
Diethylaluminium cyanide is an organoaluminium compound with the chemical formula . Commonly referred to as "Nagata's reagent," it is a colorless liquid typically handled as a solution in organic solvents such as toluene. This compound is notable for its role as a reagent in the hydrocyanation of α,β-unsaturated ketones, facilitating the formation of alkylnitriles, which serve as precursors for various organic compounds including amines, amides, carboxylic acids, esters, and aldehydes .
Diethylaluminium cyanide is a highly toxic compound due to the presence of both cyanide and aluminum moieties []. Inhalation, ingestion, or skin contact can be hazardous. It is a flammable liquid and reacts violently with water, releasing toxic hydrogen cyanide gas [].
Due to these hazards, Diethylaluminium cyanide should only be handled by trained professionals in a well-ventilated fume hood using appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].
While diethylaluminium cyanide has not been extensively studied for biological activity, its toxicity is well-documented. It is highly toxic and poses risks upon exposure, necessitating careful handling and storage in controlled environments . Its biological implications primarily arise from its reactivity rather than direct pharmacological effects.
Diethylaluminium cyanide is synthesized through the reaction of triethylaluminium with a slight excess of hydrogen cyanide. This process typically occurs at low temperatures to minimize decomposition and ensure yield . The reaction can be summarized as follows:
This synthesis method highlights the importance of controlling reaction conditions due to the toxicity of hydrogen cyanide.
The primary application of diethylaluminium cyanide lies in organic synthesis, particularly in:
Interaction studies involving diethylaluminium cyanide have focused on its reactivity with various substrates. Notably, it has been shown to react with acyl phosphonates to form cyanohydrin O-phosphates. These interactions are significant for developing new synthetic pathways in organic chemistry . Additionally, theoretical investigations have explored its isomerization and potential applications in synthesizing complex organic structures .
Diethylaluminium cyanide shares similarities with other organoaluminium compounds. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Trimethylaluminium | Trimer | Highly reactive with moisture; used in polymerization |
Bis[di(trimethylsilyl)methyl]aluminium cyanide | Trimer | Exhibits different coordination properties |
Bis(tert-butyl)aluminium cyanide | Tetramer | More stable than diethylaluminium cyanide |
Diethylaluminium cyanide is unique due to its specific reactivity profile and its application in hydrocyanation reactions. Unlike trimethylaluminium, which is more reactive and less selective, diethylaluminium cyanide provides a balance between reactivity and selectivity, making it suitable for targeted organic synthesis .
Diethylaluminium cyanide, first reported in 1962 by Wataru Nagata and colleagues, emerged from efforts to improve hydrocyanation methodologies for α,β-unsaturated carbonyl compounds. Prior methods relied on alkali cyanides, which suffered from poor yields and limited stereocontrol. Nagata’s innovation involved combining triethylaluminium (Et₃Al) with hydrogen cyanide (HCN) in tetrahydrofuran (THF), generating a reactive cyanotriethylaluminate species. This system enabled efficient 1,4-conjugate additions, marking a paradigm shift in nitrile synthesis. By 1966, the isolated reagent—diethylaluminium cyanide (Et₂AlCN)—was established as a stable, stoichiometric alternative, earning the moniker "Nagata's Reagent". Its commercial availability by the 1970s solidified its role in synthetic workflows.
Diethylaluminium cyanide (IUPAC: cyanodiethylaluminum) has the molecular formula C₅H₁₀AlN and exists as oligomeric aggregates in solution. Structural studies of related compounds, such as bis(tert-butyl)aluminium cyanide, reveal tetrameric or trimeric arrangements with bridging cyanide ligands. The reagent is typically handled as a 1 M solution in toluene due to its moisture sensitivity and pyrophoric nature. Key spectroscopic characteristics include:
Synthesis involves treating Et₃Al with 1.1 equivalents of HCN in anhydrous toluene at low temperatures:
$$ n \text{ Et}3\text{Al} + n \text{ HCN} \rightarrow (\text{Et}2\text{AlCN})_n + n \text{ EtH} $$
Et₂AlCN excels in stereoselective hydrocyanation, enabling access to chiral building blocks for pharmaceuticals and natural products. Its Lewis acidity activates electrophilic substrates while delivering cyanide nucleophiles regioselectively. Notable applications include:
The reagent’s ability to functionalize sterically hindered substrates remains unmatched, as demonstrated in the total synthesis of (±)-platensimycin.
Acute Toxic;Environmental Hazard